

# Key Pharmacokinetic Parameters of Disopyramide

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## Compound Focus: Disopyramide Phosphate

CAS No.: 22059-60-5

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The table below summarizes the core quantitative pharmacokinetic data for disopyramide.

Parameter	Summary of Data
Bioavailability	Nearly complete (60-83% of dose reaches systemic circulation unchanged); reduced first-pass metabolism (approx. 16%) [1] [2].
Protein Binding	50-65% (concentration-dependent/saturable); primarily to Alpha-1 Acid Glycoprotein (AAG). Unbound fraction can range from 10% to 70% within therapeutic range [3] [4] [5].
Volume of Distribution	Information on the volume of distribution was not available in the search results.
Metabolism	Hepatic, primarily via <b>CYP3A4</b> ; major metabolite is Mono-N-dealkyldisopyramide (MND) [6] [4] [7].
Route of Excretion	Renal (approx. 50-60% as unchanged drug; 20-30% as major metabolite) [8] [2] [9].

| **Elimination Half-life** | **Adults (Normal Renal Function):** 4 to 10 hours (typically ~6-8 hours) [3] [4] [8]. **Renal Impairment:** Significantly prolonged (e.g., 14 to 43 hours in severe renal failure) [6]. **Pediatric Population:** Shorter than in adults, requiring higher weight-adjusted doses [3]. |

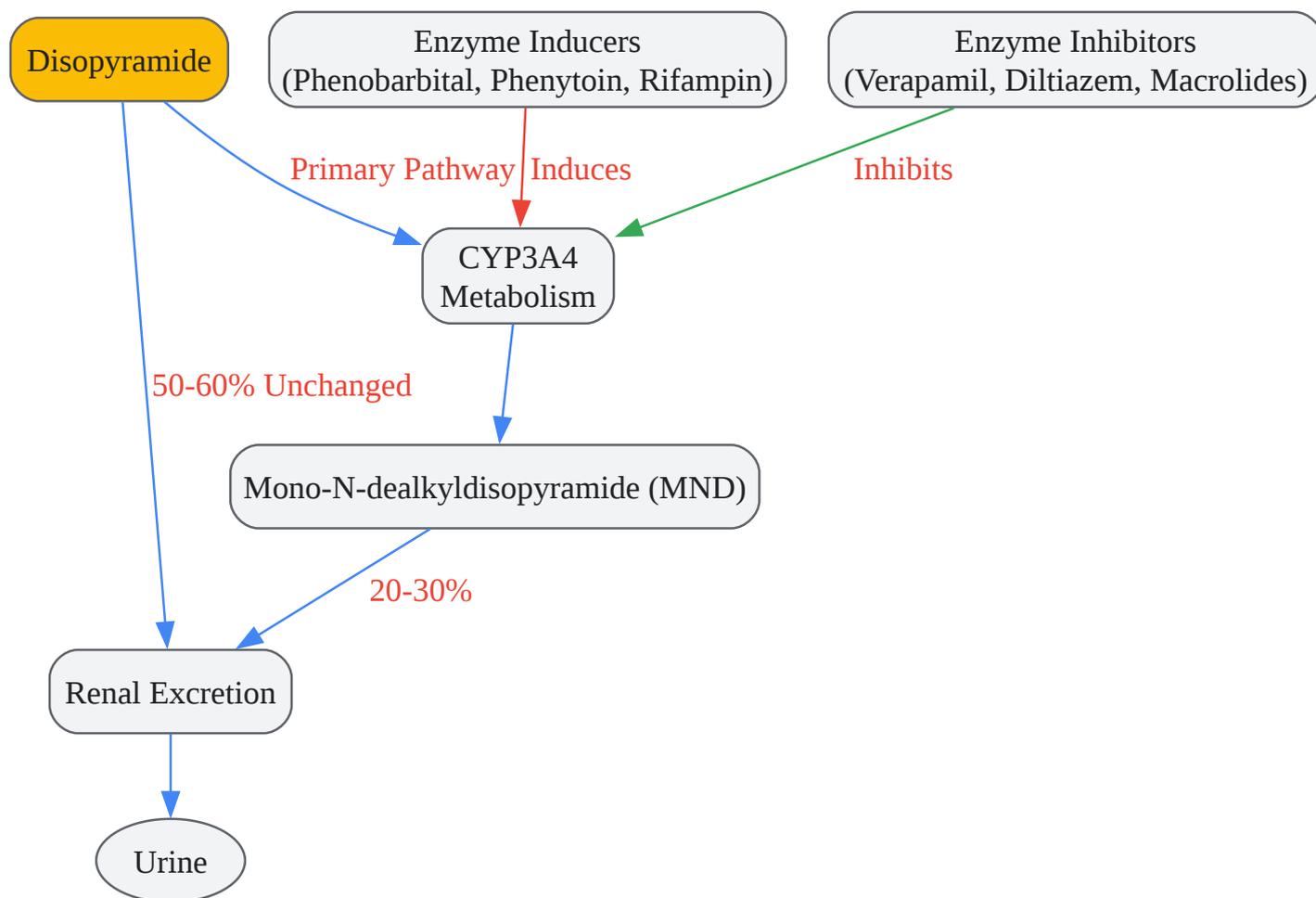
## Complex Protein Binding and Its Implications

A critical and complex feature of disopyramide's pharmacokinetics is its concentration-dependent binding to plasma proteins, primarily **Alpha-1 Acid Glycoprotein (AAG)**.

- **Mechanism:** AAG is an acute-phase reactant, and its concentration increases during events like **acute myocardial infarction**, chronic hemodialysis, and post-renal transplant [3]. Disopyramide binds to AAG in a saturable manner, meaning the unbound (free) fraction increases as the total plasma concentration of disopyramide rises [3] [5] [9].
- **Pharmacological Significance:** Only the unbound drug is pharmacologically active. In conditions with elevated AAG, total plasma concentrations may appear high while the active free fraction remains low, which can be misleading for therapeutic drug monitoring (TDM) [3]. Conversely, in hepatic impairment, reduced AAG production can lead to an increased free fraction and potential toxicity, even with a normal total drug concentration [6].
- **Experimental Assessment (Equilibrium Dialysis):** The concentration-dependent binding can be verified *in vitro* using equilibrium dialysis. In one method, various concentrations of disopyramide in an isotonic phosphate buffer (pH 7.4) are dialyzed against blank human plasma for 6 hours at 37°C [9]. The unbound fraction demonstrates a clear increase with rising total concentration—for example, from 0.14 at 0.5 mcg/mL to 0.55 at 10 mcg/mL [9].

## Metabolism, Elimination, and Drug Interactions

Disopyramide is eliminated through both hepatic metabolism and renal excretion, creating multiple potential points for drug-drug interactions.



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### *Disopyramide Metabolism and Key Interaction Pathways*

The metabolic pathway has several key consequences:

- **Enzyme Induction:** Pre-treatment with CYP3A4 inducers like **phenobarbital** significantly reduces disopyramide's AUC and half-life. One study showed the half-life decreased from a control value of  $6.5 \pm 1.5$  hours to  $4.6 \pm 0.7$  hours, while urinary excretion of unchanged drug fell from 43% to 25% of the dose [6] [9].
- **Enzyme Inhibition:** Coadministration with CYP3A4 inhibitors (e.g., **verapamil, diltiazem, ketoconazole, macrolide antibiotics**) can decrease disopyramide metabolism, increasing its plasma half-life and risk of toxicity [6].
- **Impact of Renal Function:** As a significant portion of the drug is excreted unchanged, renal impairment drastically prolongs the elimination half-life, necessitating dose adjustment [3] [6].

## Analytical Method for Quantification

Accurate quantification of disopyramide and its metabolite is crucial for pharmacokinetic studies.

- **Methodology:** A developed **Gas-Liquid Chromatography with Nitrogen/Phosphorus Detection (GLC-NPD)** method provides high selectivity and sensitivity [9].
- **Sample Preparation:** Biological samples (serum, saliva, urine) are treated with trifluoroacetic anhydride (TFAA) and injected using a splitless mode with an internal standard (p-chlorodisopyramide) [9].
- **Chromatographic Separation:** A 25m fused-silica capillary column with cross-linked 5% phenyl methyl silicone fluid achieves separation [9].
- **Performance:** The assay is linear from **0.05 to 5.0 mcg/mL for disopyramide** and **0.02 to 3.0 mcg/mL for its MND metabolite**, with average coefficients of variation of 5% and 8%, respectively [9].

## Experimental Protocol for a Single-Dose Pharmacokinetic Study

The following outlines a protocol from a study investigating the effect of an enzyme inducer on disopyramide pharmacokinetics in healthy volunteers [9].

- **Study Design:** A single-dose, crossover design. Subjects receive a single 200 mg oral dose of disopyramide before and after a 3-week period of phenobarbital pretreatment (100 mg/day orally).
- **Dosing and Sampling:** After drug administration, serial blood, saliva, and urine samples are collected at predetermined time points over 48 hours.
- **Sample Analysis:** Serum and other biofluids are analyzed using a validated analytical method (e.g., the GLC-NPD described above) to determine the concentrations of disopyramide and its MND metabolite.
- **Pharmacokinetic Analysis:** Serum concentration-time data are analyzed using computer programs (e.g., NONLIN) to calculate key parameters like AUC, C<sub>max</sub>, T<sub>max</sub>, and elimination half-life.
- **Protein Binding Assessment:** Plasma samples from various time points can undergo equilibrium dialysis to determine the unbound fraction of disopyramide, correlating it with total concentration and AAG levels.

## Special Population Considerations

- **Renal Impairment:** Patients with severe renal dysfunction (creatinine clearance < 8 mL/min) exhibit a significantly prolonged half-life of **14 to 43 hours**, requiring substantial dose reduction and extended dosing intervals [6].
- **Pediatric Patients:** Children clear disopyramide more rapidly than adults, resulting in a shorter half-life. Consequently, they require **higher mg/kg dosages** to achieve therapeutic concentrations comparable to adults [3].

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